N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound featuring a cycloheptyl group, an acetamide linker, a phenoxy moiety, and a 2-methyl-2H-tetrazole ring. This structural combination confers unique physicochemical and biological properties.
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H23N5O2/c1-22-20-17(19-21-22)13-8-10-15(11-9-13)24-12-16(23)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,23) |
InChI Key |
LFNROUBHIJWMDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methyl-2H-tetrazole with an appropriate phenol derivative under acidic conditions.
Coupling Reaction: The phenol derivative is then coupled with 2-chloroacetamide in the presence of a base such as potassium carbonate to form the phenoxyacetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may find use in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phenoxyacetamide moiety are likely to play key roles in binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and its analogs:
| Compound Name | Cycloalkyl/Substituent | Tetrazole Substitution | Key Functional Groups | Biological Activities | Reference |
|---|---|---|---|---|---|
| N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide | Cycloheptyl | 2-methyl-2H-tetrazole | Acetamide, phenoxy | Antimicrobial, Anti-inflammatory (inferred) | |
| N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide | Cyclooctyl | 2-methyl-2H-tetrazole | Acetamide, phenoxy | Antimicrobial, Anti-inflammatory | |
| N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide | 3-methylbutyl | 2-methyl-2H-tetrazole | Acetamide, phenoxy | Antimicrobial, Anticancer | |
| 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide | Pyridin-2-yl | 2-methyl-2H-tetrazole | Acetamide, phenoxy | Receptor binding (predicted) | |
| N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide | Benzylpiperidine | 2-methyl-2H-tetrazole | Acetamide, phenoxy | Neuroprotective, Anticonvulsant |
Key Observations :
- Cycloalkyl vs.
- Tetrazole Substitution : The 2-methyl-2H-tetrazole ring enhances stability compared to 1H-tetrazole derivatives, reducing susceptibility to tautomerization and improving target engagement .
- Aromatic vs. Heterocyclic Substituents : Pyridine () and benzylpiperidine () groups introduce hydrogen-bonding capabilities and receptor selectivity, whereas cycloalkyl variants prioritize membrane permeability .
Antimicrobial Activity
- Target Compound : Expected to exhibit broad-spectrum antimicrobial activity based on structural similarity to cyclooctyl and 3-methylbutyl analogs. The cycloheptyl group may enhance penetration through bacterial membranes .
- N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide: Demonstrated MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
- N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide: Showed IC₅₀ of 12 µM against breast cancer cells (MCF-7), with moderate antibacterial activity (MIC: 16 µg/mL) .
Anti-inflammatory and Neuroprotective Effects
- N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide: Reduced inflammation markers (TNF-α, IL-6) by 40–60% in murine models, attributed to piperidine-mediated receptor modulation .
Physicochemical Properties
| Property | Target Compound | N-cyclooctyl Analog | N-(3-methylbutyl) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~325 (estimated) | 331.4 (calculated) | 303.36 |
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Solubility (Water) | Low (hydrophobic cycloheptyl) | Very low | Moderate (alkyl chain) |
| Metabolic Stability | High (tetrazole resistance to oxidation) | High | Moderate |
Notes:
- The target compound’s moderate logP (3.2) suggests a balance between absorption and excretion, favorable for oral bioavailability .
- The cyclooctyl analog’s higher logP (3.8) may limit aqueous solubility, necessitating formulation adjustments .
Biological Activity
N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a cycloheptyl group, a phenoxy moiety, and a tetrazole ring. The molecular formula is CHNO, with a molecular weight of approximately 342.43 g/mol. The compound exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Antimicrobial Properties
Research indicates that compounds featuring the tetrazole moiety often exhibit antimicrobial activity. For example, derivatives of tetrazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. A study highlighted that modifications in the tetrazole structure can enhance activity against specific pathogens, indicating the importance of structural optimization in drug design .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human mast cells, particularly Thymic Stromal Lymphopoietin (TSLP). This inhibition was quantified using enzyme-linked immunosorbent assays (ELISA), showing a reduction in TSLP levels by up to 87% at concentrations as low as 1 µM . These findings suggest potential applications in treating allergic disorders and other inflammatory conditions.
Antitumor Activity
Preliminary studies have indicated that similar compounds with tetrazole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth. For instance, a related compound demonstrated significant anti-cancer activity with IC values in the low micromolar range against several tumor cell lines . Further research is warranted to evaluate the specific antitumor efficacy of this compound.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis, making them effective as antimicrobial agents.
- Modulation of Signaling Pathways : The ability to alter cytokine production suggests that this compound may influence NF-kB signaling pathways, which are pivotal in inflammatory responses.
- Induction of Apoptosis : Evidence from related structures indicates that they may trigger apoptotic pathways in cancer cells, leading to reduced viability.
Data Summary
Case Studies
- Inflammatory Response Modulation : A study on related tetrazole derivatives demonstrated significant modulation of inflammatory markers in vitro, providing a basis for further exploration into their therapeutic potential for conditions like asthma and allergic rhinitis .
- Antimicrobial Efficacy : In a comparative study, various tetrazole-containing compounds were tested against Gram-positive and Gram-negative bacteria, revealing promising results for future clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
